N-Propyl vs. N-Isopropyl Substitution: Lipophilicity Comparison (XLogP3)
The target compound (N-propyl) exhibits an XLogP3 of 2.8, compared to 2.7 for the N-isopropyl analog (2-[benzyl(propan-2-yl)amino]-N-(1-cyanocyclopentyl)acetamide, CAS 1208879-78-0) [1]. This 0.1-unit difference in computed logP may influence passive membrane permeability and CNS penetration potential, a key consideration for neurological target programs where the isopropyl analog has been cited in patent literature [2]. For medicinal chemists optimizing logP in the 2–3 range for CNS candidates, this difference can be meaningful.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 2-[benzyl(propan-2-yl)amino]-N-(1-cyanocyclopentyl)acetamide (isopropyl analog); XLogP3 = 2.7 |
| Quantified Difference | Δ XLogP3 = +0.1 (target more lipophilic) |
| Conditions | PubChem computed property (XLogP3 3.0 algorithm) – identical computation method for both compounds. |
Why This Matters
The slightly higher lipophilicity of the N-propyl analog may favor passive membrane permeation, providing a distinct starting point for CNS-targeted lead optimization compared to the isopropyl variant.
- [1] PubChem Compound Summary for CID 45840875 (propyl analog) and CID 33097560 (isopropyl analog). National Center for Biotechnology Information (2025). View Source
- [2] Kuujia.com, CAS No. 1208879-78-0 (2-benzyl(propan-2-yl)amino-N-(1-cyanocyclopentyl)acetamide) – Patent Literature Context. Retrieved April 2026. View Source
